2-oxo-2H-chromen-7-yl trifluoromethanesulfonate

Übersicht

Beschreibung

2-oxo-2H-chromen-7-yl trifluoromethanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C10H5F3O5S and its molecular weight is 294.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 7-Coumaryl Triflate are functionalized compounds, such as amino acids . It serves as an ideal substrate for the fluorescence labeling of these compounds .

Mode of Action

7-Coumaryl Triflate can be used for a wide range of substitution reactions, either under Pd-catalyzed conditions or via direct nucleophilic substitutions . This makes it a versatile building block for the modification of coumarins and for fluorescence labeling .

Biochemical Pathways

The compound plays a key role in the fluorescence labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It is involved in various synthetic strategies for coumarin core involving both conventional and green methods .

Pharmacokinetics

Its wide range of substitution reactions and its role as a substrate for fluorescence labeling suggest that it may have unique adme properties that impact its bioavailability .

Result of Action

The result of 7-Coumaryl Triflate’s action is the production of a wide range of modified compounds, particularly those that are fluorescently labeled . This makes it extremely suitable for fluorescence microscopy and the development of fluorescence labels .

Action Environment

The action of 7-Coumaryl Triflate is influenced by environmental factors such as the presence of air or moisture . All air- or moisture-sensitive reactions are carried out in dried glassware under an atmosphere of N2 or argon .

Biologische Aktivität

2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate, a compound belonging to the coumarin family, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, synthesis, and comparative analysis with related compounds.

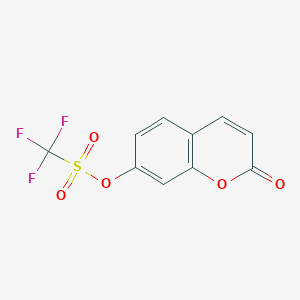

Chemical Structure and Properties

The compound features a chromenone core with a trifluoromethanesulfonate (TfO) group, which enhances its reactivity and biological profile. The presence of the TfO moiety is significant for its interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

2. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting cholinesterase and monoamine oxidase. By inhibiting these enzymes, it may increase neurotransmitter levels, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and conditions related to mood disorders.

3. Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function, leading to cell death in various cancer cell lines.

Research Findings

A study conducted on the cytotoxic effects of this compound revealed that at concentrations ranging from 0 to 200 µM, it exhibited significant cytotoxicity against human colon cancer HT29 cells. The highest observed cytotoxicity was approximately 20% reduction in metabolic activity at 200 µM concentration .

The mechanism by which this compound exerts its effects involves:

- Enzyme Binding : The TfO group facilitates binding to enzyme active sites.

- ROS Generation : Induction of oxidative stress in target cells leading to apoptosis.

- Cell Cycle Disruption : Interference with cellular processes that regulate the cell cycle.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar coumarin derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate | Structure | Antimicrobial, anticancer |

| 2-Oxo-2H-chromen-7-yl 4-fluorobenzoate | Structure | Antioxidant properties |

| This compound | Structure | Enzyme inhibition, anticancer |

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the compound's effect on HT29 colon cancer cells, demonstrating significant cytotoxic effects at higher concentrations without affecting normal cell viability at lower doses .

- Enzyme Inhibition Studies : Another investigation focused on its inhibitory action against cholinesterase enzymes, showing promise for therapeutic applications in neurodegenerative diseases.

Eigenschaften

IUPAC Name |

(2-oxochromen-7-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O5S/c11-10(12,13)19(15,16)18-7-3-1-6-2-4-9(14)17-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZZAJVDTLUWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547180 | |

| Record name | 2-Oxo-2H-1-benzopyran-7-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108530-10-5 | |

| Record name | 2-Oxo-2H-1-benzopyran-7-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-2H-chromen-7-yl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.